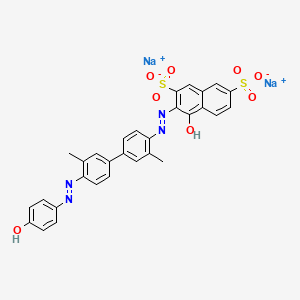
trans-1-(p-Chlorophenyl)-3-methyliminohexahydro-3H-oxazolo(3,4-a)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R,7R)-7-(4-CHLOROPHENYL)-N-METHYL-8-OXA-1-AZABICYCLO[4.3.0]NONAN-9-I MINE is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-(4-CHLOROPHENYL)-N-METHYL-8-OXA-1-AZABICYCLO[4.3.0]NONAN-9-I MINE typically involves a multi-step process. One common synthetic route includes the geminal acylation of a but-2-enylcyclopentane-1,3-dione derivative, followed by treatment with O-mesitylenesulfonylhydroxylamine. This is then subjected to a Beckmann rearrangement using boron trifluoride diethyl etherate, and finally, cyclization of the amidic nitrogen onto the terminal double bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory synthesis process to scale up the production while ensuring purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(6R,7R)-7-(4-CHLOROPHENYL)-N-METHYL-8-OXA-1-AZABICYCLO[4.3.0]NONAN-9-I MINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom on the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Applications De Recherche Scientifique
(6R,7R)-7-(4-CHLOROPHENYL)-N-METHYL-8-OXA-1-AZABICYCLO[4.3.0]NONAN-9-I MINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (6R,7R)-7-(4-CHLOROPHENYL)-N-METHYL-8-OXA-1-AZABICYCLO[4.3.0]NONAN-9-I MINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[6.1.0]nonyne derivatives: These compounds share a similar bicyclic structure and are used in chemical biology for bioorthogonal reactions.
Bicyclo[3.3.1]nonane derivatives: These compounds have been studied for their unique hydrogen bonding and crystallographic properties.
Uniqueness
(6R,7R)-7-(4-CHLOROPHENYL)-N-METHYL-8-OXA-1-AZABICYCLO[4.3.0]NONAN-9-I MINE is unique due to its specific substitution pattern and the presence of an oxabicyclic ring system, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
75343-71-4 |
|---|---|
Formule moléculaire |
C14H17ClN2O |
Poids moléculaire |
264.75 g/mol |
Nom IUPAC |
(1R,8aR)-1-(4-chlorophenyl)-N-methyl-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine |
InChI |
InChI=1S/C14H17ClN2O/c1-16-14-17-9-3-2-4-12(17)13(18-14)10-5-7-11(15)8-6-10/h5-8,12-13H,2-4,9H2,1H3/t12-,13-/m1/s1 |
Clé InChI |
HYDNWJGWWLQFEH-CHWSQXEVSA-N |
SMILES isomérique |
CN=C1N2CCCC[C@@H]2[C@H](O1)C3=CC=C(C=C3)Cl |
SMILES canonique |
CN=C1N2CCCCC2C(O1)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Epithiopyrido[1,2-a]benzimidazole](/img/structure/B13799460.png)
![1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydro-5H-pyrido[1,2-a]benzimidazol-10-ium-5-yl)-1,2,3,6-tetrahydropyrimidin-4-olate](/img/structure/B13799464.png)
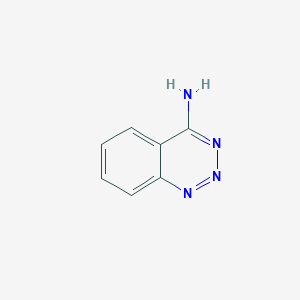
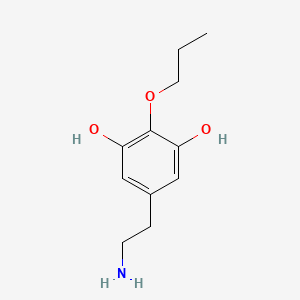

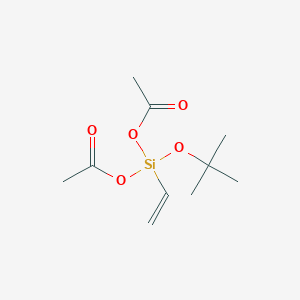
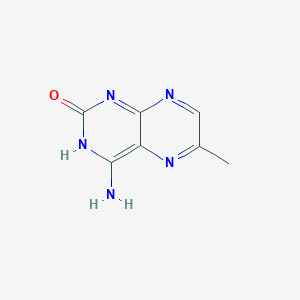

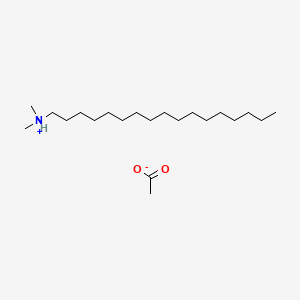
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, hexadecyl ester](/img/structure/B13799510.png)
![Ethyl 2-cyano-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B13799511.png)
![Naphtho[1,8-cd]-1,2-ditellurole](/img/structure/B13799515.png)
![5,6-Dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B13799524.png)
